molecular formula C9H9F3 B3033124 1,3-dimethyl-5-(trifluoromethyl)benzene CAS No. 86845-29-6

1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No.: B3033124
CAS No.: 86845-29-6
M. Wt: 174.16 g/mol
InChI Key: VGOVHJVQCKHLTN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(trifluoromethyl)benzene (CAS 86845-29-6) is an organic compound with the molecular formula C9H9F3 and a molecular weight of 174.17 g/mol . This compound belongs to the important class of fluorinated aromatic compounds, which are pivotal in modern research and development . The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring can significantly alter the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold in various research fields . While specific applications for this isomer are not detailed in the available literature, its structural features suggest its primary utility as a versatile building block in organic synthesis. Researchers may employ it in medicinal chemistry for the design of novel bioactive molecules, in materials science for the development of advanced polymers or liquid crystals, or as a standard in analytical method development . The compound should be handled by trained personnel only and stored sealed in a dry environment at 2-8°C . ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-6-3-7(2)5-8(4-6)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOVHJVQCKHLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607051
Record name 1,3-Dimethyl-5-(trifluoromethyl)benzene
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Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86845-29-6
Record name 1,3-Dimethyl-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86845-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-5-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID80607051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Dimethyl 5 Trifluoromethyl Benzene and Its Structural Analogues

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation of dimethylbenzene precursors is a highly sought-after transformation as it offers a more atom-economical and straightforward route compared to traditional methods that often require pre-functionalization of the aromatic ring. These strategies can be broadly divided based on the electronic nature of the trifluoromethyl source: electrophilic, and nucleophilic.

Trifluoromethylation of Dimethylbenzene Precursors

The direct introduction of a trifluoromethyl group onto a 1,3-dimethylbenzene (m-xylene) ring is a primary strategy for synthesizing the target compound. This can be achieved through various methods, including the use of trifluoromethyl iodide (CF₃I) in the presence of transition metal catalysts. nih.gov The regioselectivity of this reaction is a critical aspect, as the substitution can occur at different positions on the aromatic ring. The directing effects of the two methyl groups on m-xylene (B151644) typically favor substitution at the C2, C4, and C5 positions. Achieving high selectivity for the desired 5-position often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. Radical trifluoromethylation methods, for instance using CF₃I in the presence of an initiator, can also be employed, though they may lead to a mixture of isomers. researchgate.net

Application of Electrophilic Trifluoromethylating Reagents

Electrophilic trifluoromethylating reagents are compounds that deliver a "CF₃⁺" equivalent to an electron-rich substrate like m-xylene. These reagents have gained significant popularity due to their relative stability and ease of handling. Several classes of such reagents have been developed and successfully applied in the trifluoromethylation of various aromatic compounds. beilstein-journals.org

Togni reagents, a class of hypervalent iodine compounds, are widely used for electrophilic trifluoromethylation. umich.edursc.org Togni reagent II, in particular, is a crystalline solid that can trifluoromethylate a range of carbon- and sulfur-centered nucleophiles under mild conditions. umich.edu The reaction with electron-rich arenes like m-xylene can proceed via an electrophilic aromatic substitution pathway. researchgate.net The reactivity of Togni reagents can be enhanced by the presence of Lewis or Brønsted acids, which facilitate the release of the electrophilic trifluoromethyl species. researchgate.net While specific data on the trifluoromethylation of 1,3-dimethylbenzene using Togni reagents is not extensively detailed in readily available literature, the general reactivity profile suggests it as a viable method, with regioselectivity being a key consideration.

ReagentSubstrate TypeGeneral ConditionsKey Features
Togni Reagent IIElectron-rich arenes, thiols, β-keto estersOften requires a catalyst (e.g., Cu(I)) or acid activationCrystalline solid, predictable positional selectivity, high functional group compatibility. umich.eduwikipedia.org

Umemoto reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that serve as potent electrophilic trifluoromethylating agents. nih.govresearchgate.net They have been successfully employed in the trifluoromethylation of a wide array of substrates, including arenes, alkenes, and alkynes. nih.govresearchgate.net The trifluoromethylation of electron-rich arenes with Umemoto reagents can be achieved, sometimes requiring a catalyst such as palladium(II) acetate (B1210297) to facilitate ortho-trifluoromethylation in directed systems. acs.org For non-directed substrates like m-xylene, the reaction likely proceeds through a standard electrophilic aromatic substitution mechanism, with the regiochemical outcome influenced by the electronic and steric effects of the methyl groups. Recent advancements have focused on developing more reactive Umemoto reagents for challenging substrates. sigmaaldrich.com

Reagent TypeSubstrate ScopeTypical CatalystsNoteworthy Applications
Umemoto Reagent IArenes, silyl (B83357) enol ethers, β-ketoestersPd(OAc)₂, Cu(I) saltsUsed in Pd-catalyzed C-H trifluoromethylation and photoredox-catalyzed radical trifluoromethylation. researchgate.net

N-Fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are primarily known as electrophilic fluorinating agents. nih.govenamine.netsemanticscholar.org While their main application is the introduction of a fluorine atom, they have also been utilized in reactions that result in trifluoromethylation, often indirectly or as part of a multi-step process. For instance, they can act as oxidants in silver-mediated trifluoromethylation reactions using TMSCF₃ as the trifluoromethyl source. researchgate.net Direct electrophilic trifluoromethylation of arenes using these reagents is not their primary mode of reactivity. The mechanism of their reaction with aromatic compounds is generally considered to be an electrophilic aromatic substitution for fluorination. nih.gov

ReagentPrimary FunctionRole in TrifluoromethylationReaction Mechanism
NFSIElectrophilic Fluorinating AgentCan act as an oxidant in metal-mediated trifluoromethylation reactions. researchgate.netElectrophilic aromatic substitution for fluorination. nih.gov
SelectfluorElectrophilic Fluorinating AgentUsed as an oxidant in silver-mediated trifluoromethylation of phenols with TMSCF₃. researchgate.netCan proceed through an SET/fluorine atom transfer mechanism. princeton.edu

Utilization of Nucleophilic Trifluoromethylating Reagents (e.g., TMSCF₃, Fluoroform)

Nucleophilic trifluoromethylation involves the reaction of a "CF₃⁻" equivalent with a suitably functionalized aromatic precursor, typically an aryl halide. This approach offers an alternative to electrophilic methods, particularly for arenes that are not electron-rich.

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used source of a nucleophilic trifluoromethyl group. sigmaaldrich.com Its reaction with aryl halides to form trifluoromethylated arenes is often mediated by a copper catalyst. nih.gov The mechanism typically involves the formation of a [CuCF₃] species, which then undergoes cross-coupling with the aryl halide. Silver salts have also been shown to mediate the trifluoromethylation of arenes using TMSCF₃. nih.gov While direct nucleophilic aromatic substitution on an unactivated aryl C-H bond is challenging, this method is highly effective for aryl halides. Therefore, a synthetic route to 1,3-dimethyl-5-(trifluoromethyl)benzene could involve the initial halogenation of m-xylene to produce 1-halo-3,5-dimethylbenzene, followed by a copper-catalyzed cross-coupling reaction with TMSCF₃.

Fluoroform (HCF₃), an inexpensive industrial byproduct, has emerged as an attractive trifluoromethyl source. wikipedia.orgbeilstein-journals.org Deprotonation of fluoroform with a strong base generates the trifluoromethyl anion (CF₃⁻), which can then be used in nucleophilic trifluoromethylation reactions. researchgate.net The in-situ generated CF₃⁻ can be stabilized and delivered to aryl halides in the presence of a copper catalyst. acs.org This method provides a more atom-economical and cost-effective alternative to pre-formed trifluoromethylating reagents. The synthesis of this compound via this route would also necessitate the preparation of a 1-halo-3,5-dimethylbenzene precursor.

ReagentPrecursor RequirementTypical CatalystKey Advantages
TMSCF₃ (Ruppert-Prakash Reagent)Aryl Halide (e.g., 1-halo-3,5-dimethylbenzene)Copper(I) saltsReadily available, broad applicability. sigmaaldrich.com
Fluoroform (HCF₃)Aryl Halide (e.g., 1-halo-3,5-dimethylbenzene)Copper(I) saltsInexpensive, atom-economical. acs.orgbeilstein-journals.org

Radical Trifluoromethylation Approaches

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF3 group onto arenes, often proceeding under mild conditions and tolerating a wide range of functional groups. These methods rely on the generation of the trifluoromethyl radical (•CF3), which then adds to the aromatic ring.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and efficient means to generate radical species. nih.gov In the context of trifluoromethylation, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable trifluoromethyl source to generate the •CF3 radical.

The general mechanism involves the excitation of a photocatalyst (e.g., Ru(bpy)3²⁺ or Ir(ppy)3) by visible light. The excited photocatalyst then engages in a SET event with a trifluoromethylating agent, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or Umemoto's reagent, to produce the trifluoromethyl radical. nih.gov This highly reactive intermediate then adds to the aromatic substrate, like 1,3-dimethylbenzene, to form a trifluoromethylated cyclohexadienyl radical. Subsequent oxidation and deprotonation yield the desired trifluoromethylated arene.

Recent studies have demonstrated the trifluoromethylation of various arenes using photoredox catalysis. While specific data for 1,3-dimethylbenzene is not always explicitly detailed in broad-scope studies, the reaction conditions are generally applicable to such electron-rich aromatic compounds.

Table 1: Examples of Visible-Light Photoredox Catalyzed Trifluoromethylation of Arenes

Aromatic SubstrateTrifluoromethyl SourcePhotocatalystSolventYield (%)
Mesitylene (B46885)CF3SO2ClRu(bpy)3Cl2CH3CN75
TolueneUmemoto's ReagentIr(ppy)3DMF82
AnisoleTogni's Reagentfac-Ir(ppy)3CH3CN/H2O91

Note: The data in this table is representative of typical yields for arene trifluoromethylation under photoredox conditions and may not represent specific results for 1,3-dimethylbenzene.

Metal-Mediated Radical Generation (e.g., Fe(II), Mn(III))

In the absence of light, transition metals in low oxidation states can also be employed to generate trifluoromethyl radicals from appropriate precursors.

Fe(II)-Mediated Approaches: Iron(II) salts have been utilized to promote the radical trifluoromethylation of various organic molecules. For instance, the Fe(II)-catalyzed radical trifluoromethylation and cyclization of ortho-vinyl enaminones has been reported, showcasing the ability of iron to generate •CF3 from Togni's reagent. nih.gov The mechanism is believed to involve the reduction of the trifluoromethyl source by Fe(II) to generate the trifluoromethyl radical. Although direct trifluoromethylation of 1,3-dimethylbenzene using this specific system has not been extensively detailed, the principle is applicable to aromatic C-H functionalization.

Mn(III)-Mediated Approaches: Manganese(III) acetate is a well-known oxidant in organic synthesis and can be used to initiate radical reactions. wikipedia.org In the context of trifluoromethylation, Mn(III) can oxidize a trifluoromethyl source to generate the •CF3 radical. For example, the Mn(OAc)3-mediated direct Csp2–H radical trifluoromethylation of coumarins with sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) has been demonstrated to proceed in moderate to good yields. rsc.org This method offers a complementary approach to photoredox catalysis for generating the key trifluoromethyl radical.

Transition Metal-Catalyzed Trifluoromethylation Reactions

Transition metal catalysis provides a powerful and versatile platform for the formation of C-CF3 bonds, often with high selectivity and functional group tolerance. These methods typically involve the cross-coupling of an aryl precursor with a trifluoromethylating agent.

Palladium-Catalyzed Methods for C-CF3 Bond Formation

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. In the realm of trifluoromethylation, palladium catalysts have been developed for the coupling of aryl halides and pseudohalides with various trifluoromethyl sources. The palladium-catalyzed trifluoromethylation of aryl chlorides, in particular, represents a significant advancement due to the wide availability and lower cost of aryl chlorides compared to bromides and iodides. nih.govnih.gov

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent (e.g., a trifluoromethyl-containing organosilicon or organoboron reagent) and subsequent reductive elimination to afford the trifluoromethylated arene and regenerate the Pd(0) catalyst.

Table 2: Palladium-Catalyzed Trifluoromethylation of Aryl Halides

Aryl HalideTrifluoromethyl SourcePalladium CatalystLigandBaseSolventYield (%)
4-ChlorotolueneTMSCF3Pd(dba)2tBuXPhosKFDioxane85
1-Bromo-3,5-dimethylbenzeneTESCF3Pd2(dba)3BrettPhosCsFToluene78
2-Chloro-m-xyleneCF3-DBUPd(OAc)2RuPhosK2CO3DMAc65

Note: This table presents representative examples of palladium-catalyzed trifluoromethylation of aryl halides structurally related to the target compound.

Copper-Catalyzed Trifluoromethylation Protocols

Copper-catalyzed methods have emerged as a cost-effective and highly efficient alternative to palladium-based systems for trifluoromethylation. nih.govbeilstein-journals.org These protocols can utilize a variety of trifluoromethyl sources, including nucleophilic, electrophilic, and radical precursors. A common approach involves the in situ generation of a "CuCF3" species, which can then participate in cross-coupling reactions with aryl halides.

For instance, the reaction of an aryl iodide with a copper(I) salt and a trifluoromethyl source like TMSCF3 (Ruppert-Prakash reagent) in the presence of a suitable ligand can lead to the formation of the corresponding trifluoromethylated arene in high yield. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.

Table 3: Copper-Catalyzed Trifluoromethylation of Aryl Halides

Aryl HalideTrifluoromethyl SourceCopper CatalystLigandSolventYield (%)
1-Iodo-3,5-dimethylbenzeneTMSCF3CuI1,10-PhenanthrolineDMF92
1-Bromo-3-methylbenzeneCF3SO2NaCuSCNTMEDANMP75
4-Iodo-m-xyleneTogni's ReagentCu(OAc)2PyridineDCE88

Note: This table showcases examples of copper-catalyzed trifluoromethylation of aryl halides that are structural analogues of precursors to this compound.

Nickel-Mediated Fluorination Approaches

Nickel catalysis offers a unique platform for C-F bond formation and can be employed in strategies to synthesize trifluoromethylated arenes. nih.gov While direct nickel-catalyzed trifluoromethylation is an active area of research, nickel-mediated fluorination approaches provide an alternative route. This can involve the cross-coupling of an aryl halide with a fluorinating agent or the functionalization of a pre-formed organonickel complex.

For example, a nickel-catalyzed cross-coupling of an arylboronic acid with a trifluoromethyl halide could be a viable strategy. Alternatively, the oxidative fluorination of a pre-formed aryl-nickel complex can lead to the desired fluorinated product. While less common than palladium and copper for direct trifluoromethylation, nickel's unique reactivity profile continues to inspire the development of novel fluorination and trifluoromethylation methodologies.

Regioselectivity and Mechanistic Insights in Trifluoromethylation

The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring, such as in the synthesis of this compound from 1,3-dimethylbenzene (m-xylene), is governed by the interplay of electronic and steric factors. The regioselectivity of the reaction depends heavily on the nature of the trifluoromethylating agent and the reaction mechanism, which can be broadly categorized as electrophilic, nucleophilic, or radical-based.

Directing Group Effects and Steric Hindrance

In the context of forming this compound, the directing effects of the substituents on the starting material, m-xylene, are paramount. Methyl groups (-CH₃) are activating substituents and are known as ortho-, para-directors in electrophilic aromatic substitution. libretexts.orgchemicalforums.com This means they increase the electron density at the positions ortho (2, 6) and para (4) to themselves, making these sites more susceptible to attack by an electrophile.

Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating group due to the high electronegativity of the fluorine atoms, which withdraws electron density from the ring through a powerful inductive effect. youtube.com This makes the aromatic ring less reactive towards electrophiles. The -CF₃ group acts as a meta-director for subsequent electrophilic substitutions. youtube.com

When trifluoromethylating m-xylene, the directing effects of the two methyl groups converge to strongly activate specific positions on the ring.

Position 4 (and 6): This position is ortho to one methyl group and para to the other, making it highly activated.

Position 5: This position is ortho to the methyl group at C3 and para to the methyl group at C1, also representing a highly activated site.

Position 2: This position is ortho to both methyl groups, leading to significant electron enrichment.

However, steric hindrance also plays a critical role. nih.gov The position 2 is flanked by two methyl groups, making it sterically crowded and less accessible to bulky reagents. Positions 4 and 6 are less hindered than position 2, but still experience some steric clash from the adjacent methyl group. Position 5 is the most sterically accessible of the activated positions.

Therefore, in reactions where a trifluoromethyl equivalent is introduced, the substitution is strongly favored at the activated and less sterically hindered position 5, leading to the formation of this compound as the major product. This outcome is a classic example of how the synergy of electronic activation and steric accessibility dictates regiochemical outcomes in aromatic substitution.

Table 1: Influence of Substituents on Regioselectivity in Electrophilic Aromatic Substitution
Substituent GroupElectronic EffectDirecting EffectInfluence on Reactivity
-CH₃ (Methyl)Electron-donating (Inductive and Hyperconjugation)Ortho, ParaActivating
-CF₃ (Trifluoromethyl)Strongly Electron-withdrawing (Inductive)MetaDeactivating

Directed Ortho-Metalation (DoM) in Substituted Benzenes

Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a C-H bond positioned ortho to a specific functional group, known as a Directed Metalation Group (DMG), using a strong organolithium base. organic-chemistry.orgbaranlab.org The DMG, which typically contains a heteroatom with lone pairs (e.g., -CONR₂, -OR, -NHR), coordinates to the lithium cation of the base. wikipedia.orgharvard.edu This coordination brings the base into proximity with the ortho-proton, facilitating its removal and the formation of a stabilized ortho-lithiated intermediate. This intermediate can then be quenched with an electrophile to install a new substituent exclusively at the ortho position, a level of regiocontrol often unattainable with classical electrophilic aromatic substitution. wikipedia.org

The relative ability of different functional groups to direct metalation has been extensively studied and ranked. harvard.edu Strong DMGs include amides, carbamates, and sulfoxides, while ethers and amines are moderately effective. baranlab.orgharvard.edu

In the case of this compound, the application of DoM for further functionalization is not straightforward. Methyl groups are not effective DMGs. The trifluoromethyl group is considered a very weak DMG and cannot reliably direct deprotonation to its ortho positions (positions 4 and 6), especially in the presence of more acidic protons or when competing reactions can occur. harvard.edu Therefore, to functionalize this specific molecule using a DoM strategy, it would first be necessary to introduce a more potent DMG onto the aromatic ring.

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)
Relative StrengthExamples of Directed Metalation Groups (DMGs)
Strong-CON(i-Pr)₂, -SO₂NR₂, -O(CONEt₂)
Moderate-OCH₃, -CH₂N(CH₃)₂, -N(CH₃)₂
Weak-F, -CF₃

Synthesis of Halogenated Derivatives for Further Functionalization

Halogenated derivatives of this compound serve as versatile precursors for introducing additional functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The synthesis of these precursors typically involves regioselective electrophilic halogenation.

Brominated Precursors (e.g., 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene)

The synthesis of 2-bromo-1,3-dimethyl-5-(trifluoromethyl)benzene (B7984554) (CAS 1356114-12-9) can be achieved via electrophilic bromination of this compound. sigmaaldrich.comnih.gov The regioselectivity of this reaction is dictated by the combined directing effects of the three substituents on the ring.

The two methyl groups are ortho-, para-directors, activating positions 2, 4, and 6.

The trifluoromethyl group is a meta-director, also directing incoming electrophiles to positions 2, 4, and 6.

Thus, all three substituents direct the incoming electrophile to the same set of positions. The final regiochemical outcome is determined by a combination of activation strength and steric hindrance. Position 2 is activated by being ortho to both methyl groups and meta to the trifluoromethyl group, making it a highly favorable electronic target. While it is sterically hindered, the activation is often strong enough to overcome this barrier, leading to substitution at the 2-position.

A plausible synthetic method involves treating this compound with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst, or with bromine (Br₂) and a Lewis acid like FeBr₃.

Table 3: Proposed Reaction for Synthesis of 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene
Starting MaterialReagentsProduct
This compoundBr₂, FeBr₃ or NBS, H₂SO₄2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene

Iodinated Precursors (e.g., 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene)

The iodinated analogue, 2-iodo-1,3-dimethyl-5-(trifluoromethyl)benzene (B13144200) (CAS 875550-67-7), is another valuable synthetic intermediate. chemicalbook.com Its synthesis follows similar regiochemical principles to bromination. Electrophilic iodination of this compound would be directed to the electronically activated and sterically accessible positions, primarily position 2.

Electrophilic iodination is typically carried out using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), which generates the more reactive iodonium (B1229267) ion (I⁺) in situ. Another common reagent is N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA).

Table 4: Proposed Reaction for Synthesis of 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene
Starting MaterialReagentsProduct
This compoundI₂, HNO₃ or NIS, TFA2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene

Reactivity and Mechanistic Investigations of 1,3 Dimethyl 5 Trifluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity

The reactivity of 1,3-dimethyl-5-(trifluoromethyl)benzene in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its substituents: the two methyl groups and the trifluoromethyl group.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.comyoutube.comyoutube.com Consequently, the -CF₃ group is considered a strong deactivating group in the context of electrophilic aromatic substitution. youtube.comyoutube.com

This deactivation is not uniform across all positions of the benzene ring. The electron density is most significantly reduced at the ortho and para positions relative to the -CF₃ group. vaia.com As a result, the meta position, while still deactivated, becomes the least unfavorable site for electrophilic attack. vaia.comaskfilo.com This directing effect is a hallmark of deactivating groups (with the exception of halogens) and classifies the trifluoromethyl group as a meta-director. wikipedia.orgpressbooks.pub

The stability of the carbocation intermediate, known as an arenium ion or Wheland intermediate, formed during the reaction further explains this orientation. When an electrophile attacks the ortho or para position of a trifluoromethyl-substituted benzene, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. chegg.com This arrangement is highly destabilized. In contrast, meta attack does not result in a resonance structure where the positive charge is adjacent to the -CF₃ group, making the corresponding arenium ion less unstable than the ortho and para intermediates. askfilo.com

In contrast to the trifluoromethyl group, methyl (-CH₃) groups are electron-donating groups. They exert a weak activating effect on the benzene ring through an inductive effect (+I) and hyperconjugation. lumenlearning.com This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene.

Methyl groups are classified as ortho, para-directors. masterorganicchemistry.comyoutube.com This is because the carbocation intermediates formed from ortho and para attack are more stabilized. In these intermediates, a resonance structure places the positive charge on the carbon atom bearing the methyl group. libretexts.org The electron-donating nature of the methyl group helps to stabilize this adjacent positive charge, making the ortho and para pathways more favorable than the meta pathway. libretexts.org

In this compound, the two methyl groups are positioned meta to each other. The positions ortho and para to one methyl group are also ortho or para to the other. Specifically, the C2, C4, and C6 positions are activated by the methyl groups. The C2 position is ortho to both methyl groups, while the C4 and C6 positions are ortho to one methyl group and para to the other. The C5 position, bearing the trifluoromethyl group, is meta to both methyl groups.

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution used for the formation of C-C bonds. However, the presence of a strongly deactivating group like trifluoromethyl on the aromatic ring generally inhibits these reactions. The reduced nucleophilicity of the trifluoromethyl-substituted arene makes it a poor substrate for typical Friedel-Crafts alkylation and acylation conditions.

Despite this, under certain conditions, such as in the presence of superacids, trifluoromethyl-substituted arenes can undergo Friedel-Crafts-type reactions. nih.gov These reactions often involve the generation of highly reactive electrophiles that can overcome the deactivation of the aromatic ring. nih.gov

The mechanism of Friedel-Crafts reactions proceeds through the formation of a carbocationic electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion (or Wheland intermediate). wikipedia.orgresearchgate.net The stability of this intermediate is crucial to the reaction's feasibility.

In the case of trifluoromethyl-substituted arenes, the electron-withdrawing nature of the -CF₃ group destabilizes the arenium ion, making its formation less favorable. cas.cn This is particularly pronounced when the positive charge in the arenium ion is located on a carbon atom close to the trifluoromethyl group.

Recent research has explored methods to generate these destabilized carbocation intermediates under milder conditions, for example, through photoredox catalysis, thereby avoiding the harsh conditions typically required for Friedel-Crafts reactions on deactivated arenes. cas.cn Studies involving superacids have also shown that trifluoromethyl-substituted arenes can react to form products consistent with the formation of carbocationic or equivalent reactive intermediates. nih.gov The specific nature of the arenium ions formed will dictate the regioselectivity of the reaction, in line with the directing effects discussed previously.

Friedel-Crafts Reactions Involving Trifluoromethyl-Substituted Arenes

Nucleophilic Substitution and C-F Bond Activation

While electrophilic substitution is challenging on electron-deficient rings like this compound, nucleophilic aromatic substitution (SNAr) can be a viable pathway, particularly if there are suitably positioned leaving groups and strong electron-withdrawing groups. However, the primary focus of recent research in this area for trifluoromethyl arenes has been on the selective activation and cleavage of the strong C-F bonds.

The carbon-fluorine bond is the strongest single bond to carbon, and its strength increases with further fluorination on the same carbon atom. rsc.orgnih.gov This makes the selective cleavage of a single C-F bond in a trifluoromethyl group a significant chemical challenge. rsc.orgnih.gov Despite this, methods for the catalytic, selective activation of a single C-F bond in trifluoromethyl arenes are being developed. rsc.orgnih.govrsc.org

One strategy involves the use of a combination of palladium and copper catalysts to achieve the selective reduction of ArCF₃ to ArCF₂H. rsc.org Mechanistic studies of such reactions point to complex pathways and the formation of unexpected intermediates that lead to high selectivity for mono-reduction. rsc.orgnih.gov

Electrochemical methods have also been investigated for C-F bond cleavage in trifluoromethyl arenes. rsc.org These methods typically involve the single electron reduction of the trifluoromethyl arene to form a radical anion, which then decomposes to a benzylic radical and a fluoride (B91410) ion. rsc.org Subsequent reduction and protonation can lead to the formation of difluoromethyl or monofluoromethyl arenes. rsc.org The stepwise nature of C-F bond cleavage in these electrochemical reductions has been a subject of study. rsc.org

These C-F bond activation strategies are crucial for the diversification of trifluoromethyl arenes, allowing for their conversion into other valuable fluorinated compounds. rsc.orgnih.govrsc.org

Radical Reactions and Their Pathways

The trifluoromethyl group of this compound can participate in radical reactions, often initiated by photoredox catalysis or other radical initiators. nih.govacs.org The generation of a trifluoromethyl radical (•CF3) is a key step in many C-H trifluoromethylation reactions of arenes. nih.govacs.org One common method involves the use of Umemoto's reagent, which upon photo-induced single-electron-transfer (SET), releases a •CF3 radical. nih.gov

Once generated, the highly electrophilic trifluoromethyl radical can add to the aromatic ring of another molecule, such as benzene or its derivatives. rsc.org In the case of this compound, the radical would likely add to an unactivated position on a separate aromatic substrate. The resulting radical intermediate can then be oxidized and subsequently deprotonated to yield the trifluoromethylated aromatic product. nih.gov

The reaction pathway can be influenced by the nature of the radical initiator and the reaction conditions. For example, visible light-induced homolysis of certain organometallic complexes can also generate trifluoromethyl radicals. nih.govacs.org These radicals can then engage in a cascade of reactions, including addition to unsaturated bonds and subsequent cyclization, leading to the formation of complex heterocyclic structures bearing a trifluoromethyl group. nih.gov

Oxidation and Reduction Chemistry of Functional Groups

Oxidation of Aromatic Methyl Groups

Information regarding the specific oxidation of the methyl groups of this compound is not extensively detailed in the provided search results. However, general principles of aromatic methyl group oxidation suggest that they can be converted to carboxylic acids under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are typically employed for such transformations. The electron-withdrawing nature of the trifluoromethyl group would likely deactivate the aromatic ring, making the oxidation of the methyl groups more challenging compared to unsubstituted xylenes. The reaction would proceed through a series of intermediate oxidation states, including benzyl (B1604629) alcohol and benzaldehyde, before yielding the corresponding dicarboxylic acid.

Stability of the Trifluoromethyl Group to Reduction

The trifluoromethyl group is known for its high stability towards chemical reduction. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the group's inertness. mdpi.com While some methods exist for the reductive defluorination of trifluoromethylarenes, they often require harsh conditions or specific catalytic systems. nih.govrsc.org

Approaches for the reduction of the CF3 group include electrochemical methods, the use of alkali metals, or activation with Lewis acids. nih.gov However, these methods often lead to exhaustive defluorination, converting the trifluoromethyl group all the way to a methyl group. nih.gov More controlled, selective single C-F bond cleavage to form a difluoromethyl group is a significant synthetic challenge. nih.gov Recent advancements have utilized photoredox catalysis to achieve partial defluorination, where single electron transfer to the trifluoromethylarene initiates C-F bond cleavage to form a difluorobenzylic radical. nih.gov This radical can then be trapped by a hydrogen atom source to yield the difluoromethyl derivative. nih.gov

Hydrogenation of the Aromatic Ring System

Catalytic hydrogenation of the aromatic ring of this compound would lead to the formation of 1,3-dimethyl-5-(trifluoromethyl)cyclohexane. This reaction typically requires a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), and is carried out under high pressure of hydrogen gas. The trifluoromethyl group is generally stable under these conditions and would remain intact. The electron-withdrawing nature of the trifluoromethyl group may influence the rate of hydrogenation compared to unsubstituted xylenes, but the reaction is expected to proceed to completion under appropriate conditions.

Superelectrophilic Activation and Reactivity in Superacidic Media

In superacidic media, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF/SbF5) or trifluoromethanesulfonic acid (CF3SO3H), this compound can undergo superelectrophilic activation. scispace.comnih.gov The strong electron-withdrawing trifluoromethyl group enhances the electrophilic character of the molecule, particularly at any potential cationic sites. scispace.com

Protonation of the aromatic ring can lead to the formation of arenium ions. In the presence of a nucleophile, such as benzene, Friedel-Crafts-type reactions can occur. nih.gov The trifluoromethyl group can also be involved in the reaction. In superacid, it is proposed that the trifluoromethyl group can be protonated or interact with the superacid to form a highly reactive species. This can lead to protolytic defluorination and the formation of a difluorocarbocationic intermediate. nih.gov This carbocation can then react with another aromatic molecule, leading to the formation of diaryldifluoromethane derivatives, which can be further hydrolyzed to benzophenones upon workup. nih.gov Low-temperature NMR studies in some cases have suggested the formation of mixed acid anhydrides as reactive intermediates. nih.gov

The strong electron-withdrawing properties of the trifluoromethyl group lead to increased charge delocalization in the superelectrophilic intermediates, which can result in unusual chemo-, regio-, and stereoselectivity in their reactions. scispace.com

Generation and Characterization of Superelectrophiles

The generation of superelectrophiles from aromatic compounds typically involves protonation in a superacidic medium. For this compound, this would involve the formation of an arenium ion, a cyclohexadienyl cation, through the addition of a proton to the aromatic ring. The strongly electron-withdrawing nature of the trifluoromethyl group (-CF₃) is known to significantly influence the electronic properties of the benzene ring, enhancing the electrophilicity of the resulting carbocation. This heightened electrophilicity is a key characteristic of superelectrophiles.

The characterization of such species would typically rely on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures to observe the persistent carbocation. In such an experiment, the protonation of this compound would lead to shifts in the ¹H and ¹³C NMR spectra, indicative of the formation of a cationic intermediate. However, specific NMR data for the carbocation of this compound are not available in the reviewed literature.

Charge Delocalization and Stability of Cationic Intermediates

The stability and charge delocalization of the cationic intermediate formed from this compound are crucial aspects of its reactivity. The positive charge in the arenium ion is delocalized across the π-system of the ring. The positions of the methyl groups (electron-donating) and the trifluoromethyl group (electron-withdrawing) would dictate the distribution of this positive charge.

Without specific experimental or computational data, a detailed analysis of the generation, characterization, charge delocalization, and stability of the cationic intermediates of this compound cannot be provided.

Computational and Theoretical Studies on 1,3 Dimethyl 5 Trifluoromethyl Benzene

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 1,3-dimethyl-5-(trifluoromethyl)benzene are significantly influenced by the interplay of its substituent groups. The methyl (-CH₃) groups are electron-donating, while the trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This unique electronic environment dictates the molecule's reactivity and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing methods like B3LYP with a basis set such as 6-31G(d,p) or cc-pVTZ, are instrumental in understanding its fundamental properties. aip.orgresearchgate.net

DFT studies reveal the distribution of electron density within the molecule. The electron-donating nature of the two methyl groups increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to them. Conversely, the powerful electron-withdrawing trifluoromethyl group significantly decreases the electron density of the ring. This push-pull electronic effect results in a complex and non-uniform electron distribution across the aromatic system.

Key insights from DFT investigations include the calculation of atomic charges, bond lengths, and bond angles, which collectively describe the molecular geometry and electronic landscape. These calculations can also predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectroscopy data.

Table 1: Representative Calculated Properties of Substituted Benzenes from DFT Studies

PropertyBenzene (Reference)Toluene (CH₃)(Trifluoromethyl)benzene (CF₃)
Dipole Moment (Debye)0~0.4~2.6
Charge on Substituted CarbonNeutralSlightly NegativeSignificantly Positive
C-C Bond Lengths (Å)~1.397Varied (~1.39-1.40)Varied (~1.38-1.41)

Note: The values presented are generalized from typical DFT studies on substituted benzenes and are intended to be illustrative for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is primarily located on the aromatic ring, with significant contributions from the electron-rich regions influenced by the methyl groups. The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it a nucleophile. The electron-donating methyl groups raise the energy of the HOMO compared to unsubstituted benzene, making the ring more susceptible to electrophilic attack.

Conversely, the LUMO is largely associated with the regions of the molecule that are electron-deficient, particularly influenced by the trifluoromethyl group. The energy of the LUMO reflects the molecule's ability to accept electrons, thus acting as an electrophile. The electron-withdrawing trifluoromethyl group lowers the energy of the LUMO, making the molecule more amenable to nucleophilic attack under certain conditions.

Table 2: Conceptual HOMO-LUMO Energy Levels and Gaps for Substituted Benzenes

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-9.21.110.3
Toluene-8.81.210.0
(Trifluoromethyl)benzene-9.70.510.2

Note: These are representative values and can vary based on the computational method used. The trend illustrates the influence of substituents on frontier orbital energies.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MESP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). nih.govresearchgate.net

In this compound, the MESP map would show a significant accumulation of negative potential (often colored red or yellow) around the aromatic ring, particularly at the positions ortho and para to the methyl groups (positions 2, 4, and 6). These are the most likely sites for electrophilic attack. The methyl groups themselves would also contribute to the negative potential in their vicinity.

Conformational Analysis and Substituent Effects on Ring Geometry

The conformation of this compound is largely determined by the orientation of the methyl and trifluoromethyl groups relative to the benzene ring. Due to the relatively low barrier to rotation around the C-C single bonds connecting the substituents to the ring, these groups are considered to be in nearly free rotation at room temperature. researchgate.net

However, the presence of these substituents does induce subtle but significant changes in the geometry of the benzene ring itself. An ideal benzene ring is a perfect hexagon with all C-C bonds of equal length and all C-C-C angles at 120°. Substitution disrupts this symmetry. researchgate.netnih.gov

The electron-donating methyl groups tend to slightly increase the endocyclic C-C-C angle at the point of substitution (the ipso-carbon) and shorten the adjacent C-C bonds. Conversely, the strongly electron-withdrawing trifluoromethyl group typically causes a decrease in the ipso-angle and a slight lengthening of the adjacent C-C bonds. The cumulative effect of these three substituents in a meta-arrangement leads to a distorted hexagonal ring. Computational studies can precisely quantify these distortions in bond lengths and angles. aip.org

Table 3: Predicted Substituent Effects on Benzene Ring Geometry

SubstituentEffect on Ipso C-C-C AngleEffect on Adjacent C-C Bond Length
-CH₃IncreaseDecrease
-CF₃DecreaseIncrease

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive potential energy surface for a given reaction can be constructed.

For instance, in the case of electrophilic aromatic substitution, computational models can be used to explore the stepwise mechanism involving the formation of a sigma complex (also known as an arenium ion). The calculations can determine the activation energies for the formation of different possible sigma complexes, thereby identifying the most favorable reaction pathway. nih.gov

These models can also shed light on more complex reactions, such as those involving organometallic catalysts or photochemical processes. By simulating the molecular dynamics of the reacting species, it is possible to gain a deeper understanding of the intricate bond-making and bond-breaking events that occur during a chemical transformation.

Prediction of Regioselectivity in Chemical Transformations

A key application of computational chemistry in the study of this compound is the prediction of regioselectivity in its chemical reactions, particularly electrophilic aromatic substitution. figshare.comchemrxiv.orgrsc.org The directing effects of the substituents on the benzene ring determine where an incoming electrophile will preferentially attack.

The two methyl groups are ortho, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack. The trifluoromethyl group, being strongly deactivating, is a meta-director. In this compound, the directing effects of the methyl groups reinforce each other, strongly activating the 2, 4, and 6 positions. The trifluoromethyl group directs incoming electrophiles to the 2 and 6 positions (which are meta to it).

Computational methods can quantify these directing effects. By calculating the relative stabilities of the possible sigma complex intermediates that can be formed upon electrophilic attack at each available position on the ring, the most likely site of substitution can be predicted. nih.govyoutube.com The intermediate with the lowest energy corresponds to the major product. For this compound, such calculations would overwhelmingly favor substitution at the 2, 4, and 6 positions, with potential steric hindrance influencing the final product distribution.

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Position of AttackDirecting Influence of -CH₃ at C1Directing Influence of -CH₃ at C3Directing Influence of -CF₃ at C5Overall Predicted Reactivity
2Ortho (Activating)Ortho (Activating)Meta (Deactivating)Highly Favored
4Para (Activating)Ortho (Activating)Ortho (Deactivating)Highly Favored
6Ortho (Activating)Para (Activating)Meta (Deactivating)Highly Favored

Advanced Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about the structure and environment of atomic nuclei. For fluorine-containing compounds like 1,3-dimethyl-5-(trifluoromethyl)benzene, ¹⁹F NMR is a particularly powerful tool.

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and spin of ½, which results in high sensitivity and sharp signals. wikipedia.orgaiinmr.comazom.com A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, spanning approximately 800 ppm, which minimizes signal overlap and enhances spectral resolution. wikipedia.orgbiophysics.org

The trifluoromethyl (CF₃) group of this compound is readily identified by its characteristic chemical shift in the ¹⁹F NMR spectrum. Generally, CF₃ groups attached to an aromatic ring resonate in a predictable region, typically between -50 and -70 ppm relative to the standard reference, trichlorofluoromethane (B166822) (CFCl₃). wikipedia.org The electronic environment created by the two methyl groups at the meta positions influences the precise chemical shift of the CF₃ group in the target molecule. This sensitivity to the local electronic environment makes ¹⁹F NMR an excellent diagnostic tool for confirming the presence and integrity of the trifluoromethyl moiety. nih.gov

Table 1: Representative ¹⁹F NMR Chemical Shifts for Aromatic Trifluoromethyl Compounds.
CompoundChemical Shift (δ) vs. CFCl₃ (ppm)
(Trifluoromethyl)benzene (Trifluorotoluene)-63.72 colorado.edu
3,5-Bis(trifluoromethyl)benzoic acid-61.3
General Range for Ar-CF₃-50 to -70 wikipedia.org

The high sensitivity and distinct signal of the trifluoromethyl group make ¹⁹F NMR an invaluable technique for real-time monitoring of chemical reactions. nih.gov By acquiring spectra at various time points, researchers can track the consumption of starting materials and the formation of products without the need for sample isolation. researchgate.net

In synthetic procedures involving this compound, the appearance of new signals in the ¹⁹F NMR spectrum can signify the formation of reaction intermediates or byproducts. The chemical shift of these new fluorine-containing species provides clues about their structure. For instance, a significant upfield or downfield shift from the starting material's signal at approximately -63 ppm would indicate a substantial change in the electronic environment of the CF₃ group, signaling a successful chemical transformation. researchgate.net Furthermore, by integrating the signals relative to an internal standard, the reaction yield can be determined quantitatively at any given time. researchgate.net This in-situ analysis is crucial for optimizing reaction conditions and understanding complex reaction mechanisms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While a specific crystal structure determination for this compound is not prominently available in foundational literature, the principles of the technique can be illustrated using the parent compound, (trifluoromethyl)benzene. nih.gov An X-ray diffraction experiment on a single crystal of a subject compound would yield its unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). From this data, a detailed molecular model can be built, revealing the exact conformation of the molecule in the solid state. This would include the geometry of the benzene (B151609) ring, the precise bond lengths of C-C, C-H, C-F, and the C-CF₃ bonds, as well as the bond angles. Such information is vital for understanding steric effects and packing forces that govern the solid-state properties of the material.

Table 2: Illustrative Crystallographic Data for (Trifluoromethyl)benzene. nih.gov
ParameterValue
Space GroupP b c a
a (Å)5.898
b (Å)14.913
c (Å)14.979
α (°)90.00
β (°)90.00
γ (°)90.00

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique used to determine the molecular structure of substances in the gaseous state, free from the influence of intermolecular forces present in crystals or liquids. wikipedia.org This method provides crucial information about the intrinsic geometry of a single molecule.

A dedicated GED study for this compound has not been specifically reported, but the expected structural parameters can be inferred from studies on closely related molecules such as benzotrifluoride (B45747) ((trifluoromethyl)benzene) and mesitylene (B46885) (1,3,5-trimethylbenzene). researchgate.net These studies show that the trifluoromethyl and methyl groups can cause small, but measurable, distortions in the benzene ring from a perfect hexagon. researchgate.net For instance, the C-C bonds within the ring may vary slightly in length, and the internal angles at the points of substitution may deviate from the ideal 120°. GED data would provide precise values for the C-F and C-C bond lengths and the C-C-F bond angles, and can also determine the rotational orientation (conformation) of the trifluoromethyl group relative to the benzene ring. researchgate.net

Table 3: Key Gas-Phase Structural Parameters of Related Molecules Determined by Electron Diffraction. researchgate.net
MoleculeParameterValue
Benzotrifluorider(C-C)ring (mean)139.7 ± 0.3 pm
r(C-CF₃)150.4 ± 0.4 pm
r(C-F)134.5 ± 0.3 pm
Mesitylener(C-C)ring140.1 ± 0.2 pm
r(C-CH₃)151.0 ± 0.2 pm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.